3-Chloro-4-cyanopyridine
Overview
Description
Synthesis Analysis
An unexpected and efficient synthesis of 3-chloro-4-cyanopyridine involves the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride, yielding 3-chloro-4-cyanopyridine in good yield. This method contrasts the expected chlorination at the 2-position, demonstrating a surprising regioselectivity towards the 3-position with a mechanistic interpretation suggesting a chloride attack at the 4-position (J. Rokach & Y. Girard, 1978).
Molecular Structure Analysis
The crystal structures of related cyanopyridine compounds have been extensively studied, revealing insights into their molecular arrangements and interactions. For example, the crystal structures of 2- and 3-cyanopyridine isomers were determined using low-temperature X-ray single crystal experiments, providing a comparison that includes 4-cyanopyridine (R. Kubiak, J. Janczak, & M. Śledź, 2002).
Chemical Reactions and Properties
The reactivity of 3-chloro-4-cyanopyridine with nucleophilic reagents has been explored, showcasing its ability to form stable σ-adducts at specific positions when reacted with S-, C-, and N-nucleophiles. This indicates its versatile reactivity and potential applications in synthesizing more complex molecules (A. Ivanov et al., 2002).
Scientific Research Applications
Anticancer Drug Development
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 3-Cyanopyridine derivatives have been synthesized and assessed for their cytotoxic activity against human cancer cell lines .
- Methods of Application : A series of novel 3-cyanopyridine derivatives were synthesized and their activities were evaluated against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines .
- Results : Compounds 5c and 5e exhibited promising cytotoxicity against all the tested cell lines. They induced cell cycle arrest at the G2/M phase, along with an increase in the DNA content in the pre-G1 phase, indicating the incidence of apoptosis .
Biotransformation to Nicotinic Acid
- Scientific Field : Bioprocess and Biosystems Engineering .
- Application Summary : 3-Cyanopyridine has been transformed to nicotinic acid using whole-cell nitrilase of Gordonia terrae mutant MN12 .
- Methods of Application : The Gordonia terrae was subjected to chemical mutagenesis to improve the catalytic efficiency of its nitrilase for conversion of 3-cyanopyridine to nicotinic acid .
- Results : 100% conversion of 100 mM 3-cyanopyridine was achieved in potassium phosphate buffer (0.1 M, pH 8.0) at 40 °C in 15 min. The whole-cell nitrilase of the mutant MN12 exhibited higher rate of product formation and volumetric productivity .
Manufacturing of Niacinamide & Niacin (Vitamin B3)
- Scientific Field : Nutritional Biochemistry .
- Application Summary : 3-Cyanopyridine is used in the manufacturing of Niacinamide & Niacin, both forms of Vitamin B3 .
- Results : The outcome is the production of Niacinamide & Niacin, which are essential nutrients used in various health supplements and pharmaceuticals .
Synthesis of Pymetrozine
- Scientific Field : Agrochemistry .
- Application Summary : 3-Cyanopyridine is used in the synthesis of Pymetrozine, an insecticide used in agriculture .
- Results : The outcome is the production of Pymetrozine, an effective insecticide used to protect crops .
Synthesis of 2 Chloro Nicotinic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Cyanopyridine is used in the synthesis of 2 Chloro Nicotinic Acid, a compound used in various chemical reactions .
- Results : The outcome is the production of 2 Chloro Nicotinic Acid, a useful compound in organic synthesis .
Synthesis of 3-Aminomethylpyridine
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Cyanopyridine is used in the synthesis of 3-Aminomethylpyridine, a compound used in various chemical reactions .
- Results : The outcome is the production of 3-Aminomethylpyridine, a useful compound in organic synthesis .
Ligand in Transition Metal Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : 3-Cyanopyridine can act as a monodentate ligand in transition metal complexes via the pyridine nitrogen atom, or as a bidentate ligand via both nitrogen atoms, resulting in a linear bridge between two metal atoms .
- Methods of Application : Seven new polymeric transition metal compounds were synthesized using 3-cyanopyridine as a ligand .
- Results : The compounds exhibited different structures based on whether 3-cyanopyridine acted as a monodentate or bidentate ligand .
Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry .
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, synthesized from 3-cyanopyridine, have found applications in the agrochemical and pharmaceutical industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloropyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLJPPBGJVCFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443311 | |
Record name | 3-Chloro-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyanopyridine | |
CAS RN |
68325-15-5 | |
Record name | 3-Chloro-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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